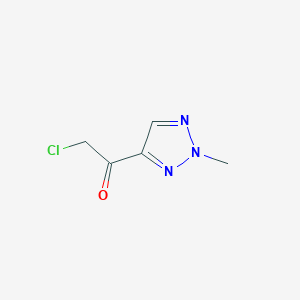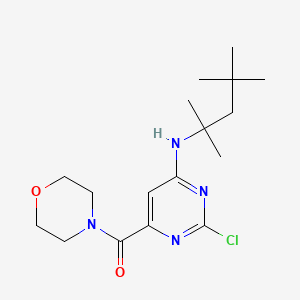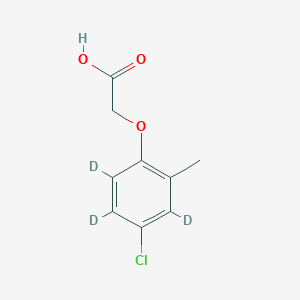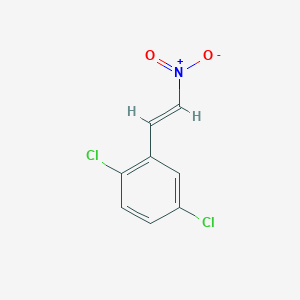
2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
Descripción general
Descripción
The compound “2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one” is a complex organic molecule that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . It’s often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a 1,2,3-triazole ring, a chloro group, and a ketone group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions. For example, it can act as a ligand in coordination chemistry . The chloro group can also be reactive and may undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the polar triazole ring and the polar ketone group might make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
Triazoles, including the 2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one, represent a significant class of five-membered heterocyclic compounds notable for their vast potential in the development of new drugs due to their structural variations and broad range of biological activities. This category of compounds has attracted considerable interest for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their relevance in pharmaceuticals is underscored by the success of various triazole-based drugs in the market, prompting ongoing research into novel synthesis methods and biological evaluations to explore their full potential (Ferreira et al., 2013).
Eco-Friendly Synthesis Approaches
In recent years, the eco-friendly synthesis of triazoles, including this compound, has become a focal point of research. Advances in Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) based on green chemistry principles have been explored. These methods emphasize energy efficiency, reduced environmental impact, and the use of renewable resources, highlighting the need for more efficient and sustainable preparation techniques for triazoles (de Souza et al., 2019).
Applications in Corrosion Inhibition
Another significant application of this compound and related compounds is in corrosion inhibition for metal surfaces. The design and synthesis of 1,2,3-triazole compounds have shown them to be effective molecular corrosion inhibitors for various metals and alloys in aggressive media. Their regioselective preparation under CuAAC click reactions yields non-toxic, environmentally friendly products with good efficiency as corrosion inhibitors, offering a promising avenue for protecting metal surfaces in industrial applications (Hrimla et al., 2021).
Mecanismo De Acción
Target of Action
Many triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Triazoles often act as inhibitors of various enzymes, disrupting their normal function .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Triazoles can be involved in a wide range of biochemical processes, depending on their specific structures and targets .
Result of Action
By interacting with their targets, triazoles can cause a variety of effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(2-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-7-3-4(8-9)5(10)2-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIXBUBEWDFBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1434754.png)




![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434764.png)






